An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)
An In-depth Technical Guide to 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), a bioactive phloroglucinol compound, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of tHGA, including its physicochemical properties, natural sources, synthesis, and detailed biological activities. The document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and biological evaluation, and visualizes its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
2,4,6-Trihydroxy-3-geranyl acetophenone, also known as tHGA or 3-geranyl-2,4,6-trihydroxyacetophenone (3-GAP), is a natural product first identified in the medicinal plant Melicope ptelefolia.[1][2] Structurally, it features a phloroglucinol core substituted with an acyl group and a lipophilic geranyl group, which contributes to its biological efficacy.[1][2] Extensive research has demonstrated its potent anti-inflammatory, anti-allergic, anti-asthmatic, anti-cancer, and endothelial and epithelial barrier protective properties.[1][2] This document aims to consolidate the current scientific knowledge on tHGA to facilitate further research and development.
Physicochemical Properties
A summary of the known physicochemical properties of tHGA is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C18H24O4 | [3] |
| Molecular Weight | 304.4 g/mol | [3] |
| Appearance | Light yellow powder | [4][5] |
| Melting Point | 128–130 °C | [4][5] |
| Purity | >99% | [5] |
| Spectroscopic Data | ¹H NMR (CD₃OD), δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH) | [5] |
| IR (KBr) νmax 3405 and 1627 cm⁻¹ | [5] | |
| EIMS m/z (%) [M]⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100) | [5] |
Natural Sources and Synthesis
Natural Occurrence
tHGA was originally isolated from the young leaves of Melicope ptelefolia Champ Ex. Benth (Rutaceae), a medicinal plant commonly known as "tenggek burung".[1][4] It was the first geranyl acetophenone reported in the Rutaceae family.[1][2]
Chemical Synthesis
Due to its therapeutic potential, a synthetic route for tHGA has been established, enabling further pharmacological investigation.[6]
Experimental Protocol: Synthesis of tHGA [4][5]
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Reaction Setup: A mixture of phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol) is prepared in dry acetone (3.5 mL).
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Reflux: The well-stirred mixture is refluxed for 6 hours.
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Filtration and Evaporation: The reaction mixture is filtered and then evaporated under reduced pressure to yield an oily orange residue.
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Purification: The residue is purified by flash column chromatography on silica gel (petroleum ether:EtOAc, 10:1) to afford tHGA as a light yellow powder.
Biological Activities and Mechanisms of Action
tHGA exhibits a range of biological activities, with its anti-inflammatory and barrier-protective effects being the most extensively studied.
Anti-inflammatory Activity
tHGA has been shown to possess significant anti-inflammatory properties. It inhibits key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX), thereby reducing the production of inflammatory mediators like cysteinyl leukotrienes and prostaglandins.[1][2]
In a lipopolysaccharide (LPS)-induced endotoxemia mouse model, tHGA was found to suppress vascular leakage and leukocyte infiltration.[4][7] However, it did not significantly reduce the overproduction of TNF-α, a key inflammatory cytokine, which may explain its inability to prevent lethality in this model.[4]
Endothelial and Epithelial Barrier Protective Activity
tHGA has demonstrated a protective effect on endothelial and epithelial barriers. In human umbilical vein endothelial cells (HUVECs), tHGA was shown to inhibit monocyte adhesion and transmigration across the endothelial barrier by downregulating the expression of cell adhesion molecules (CAMs).[1][2] This finding was corroborated in vivo, where tHGA significantly inhibited leukocyte transmigration across the vascular wall in LPS-induced endotoxemic mice.[1][2]
Anti-allergic and Anti-asthmatic Activities
The anti-allergic properties of tHGA are attributed to its ability to stabilize mast cells.[6] It inhibits the release of pre-formed mediators such as histamine and β-hexosaminidase, as well as de novo synthesized mediators like interleukin-4, TNF-α, prostaglandin D2, and leukotriene C4 from IgE-sensitized mast cells.[8] This mast cell stabilizing effect contributes to its potential as a treatment for allergic diseases.[8] Furthermore, tHGA has been shown to suppress chronic allergic airway inflammation in ovalbumin-sensitized mice, highlighting its anti-asthmatic potential.[4]
Quantitative Data on Biological Efficacy
The biological efficacy of tHGA has been quantified in various in vivo and in vitro models.
| Assay | Model | Treatment/Dose | Result | Reference |
| Vascular Permeability | LPS-induced endotoxemic mice | 2, 20, 100 mg/kg tHGA | Inhibition of 48%, 85%, and 86% respectively; IC₅₀ = 3.964 mg/kg | [7] |
| Leukocyte Infiltration | LPS-induced endotoxemic mice | 20, 100 mg/kg tHGA | Inhibition of 73% and 81% respectively; IC₅₀ = 17.56 mg/kg | [4][7] |
| Atopic Dermatitis (Oral) | DNCB-induced mice | 20, 40, 80 mg/kg tHGA | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |
| Atopic Dermatitis (Topical) | DNCB-induced mice | 0.2%, 1%, 5% tHGA | Significant improvement in scratching, epidermal thickness, and inflammation | [9] |
| Lipoxygenase Inhibition | Soybean 15-LOX | tHGA | IC₅₀ = 20 µM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are outlines of key experimental protocols used in the study of tHGA.
Evans Blue Permeability Assay[4]
This assay is performed to assess vascular permeability in vivo.
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Animal Model: BALB/c mice are used.
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Treatment: Mice are pre-treated intraperitoneally with tHGA (e.g., 2, 20, and 100 mg/kg) for 1 hour.
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Induction: Endotoxemia is induced by intraperitoneal injection of LPS (e.g., 15 mg/kg) for 6 hours.
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Dye Injection: Evans blue dye is injected intravenously.
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Perfusion and Extraction: After a defined period, the mice are perfused, and the extravasated dye in tissues (e.g., lung) is extracted.
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Quantification: The amount of extracted dye is quantified spectrophotometrically to determine the extent of vascular leakage.
Leukocyte Transmigration Assay[4]
This assay measures the infiltration of leukocytes into the peritoneal cavity.
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Animal Model and Treatment: Similar to the permeability assay, BALB/c mice are pre-treated with tHGA followed by LPS induction.
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Peritoneal Lavage: The peritoneal cavity is washed with PBS to collect the infiltrated leukocytes.
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Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is counted using a hemocytometer.
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Analysis: The reduction in the number of migrated leukocytes in the tHGA-treated groups is compared to the LPS control group.
References
- 1. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 3. 2,4,6-Trihydroxy-3-Geranylacetophenone | C18H24O4 | CID 11808877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 2,4,6-trihydroxy-3-geranyl acetophenone [bio-protocol.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. 2,4,6-Trihydroxy-3-geranyl acetophenone suppresses vascular leakage and leukocyte infiltration in lipopolysaccharide-induced endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
